
1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-bis(trifluoromethyl)benzene with a chloropropanone derivative under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloropropanone moiety undergoes nucleophilic substitution at both the carbonyl carbon (C=O) and the β-chlorine atom. Key reactions include:
Table 1: Nucleophilic substitution pathways
Nucleophile | Reaction Site | Product | Conditions | Yield | Source |
---|---|---|---|---|---|
Amines (e.g., NH₃) | Carbonyl C | Schiff base/imine derivatives | RT, DCM, 12–24 h | 60–75% | |
Grignard reagents | Carbonyl C | Tertiary alcohol derivatives | −78°C, THF, 1–3 h | 85–92% | |
Alkoxides (RO⁻) | β-Cl | Substituted propanones (e.g., R-O-Pr) | Reflux, DMF, 6–8 h | 70–80% |
Mechanistically, the electron-withdrawing trifluoromethyl groups amplify the carbonyl’s electrophilicity, facilitating nucleophilic attack. For β-chlorine substitution, steric hindrance from the aromatic system necessitates polar aprotic solvents (e.g., DMF) to stabilize transition states.
Oxidation and Reduction Pathways
The ketone group participates in redox reactions, while the β-chlorine influences selectivity:
-
Oxidation :
-
Reacting with KMnO₄/H₂SO₄ converts the ketone to a carboxylic acid (R COOH
) but risks over-oxidation of trifluoromethyl groups. -
Selective oxidation using CrO₃/acetic acid yields α,β-unsaturated ketones (R C CH CO R
).
-
-
Reduction :
-
NaBH₄ reduces the ketone to a secondary alcohol (R CHOH R
) with >90% efficiency. -
Catalytic hydrogenation (H₂/Pd-C) selectively removes the β-chlorine, forming 3-(3,4-bis(trifluoromethyl)phenyl)propan-1-one.
-
Condensation and Cyclization Reactions
The compound’s dual electrophilic sites enable cyclocondensation:
Cyclocondensation with hydrazines :
R CO Cl H2N NH R →pyrazole derivatives(60 70 yield EtOH )[5]
Friedel-Crafts alkylation :
In the presence of AlCl₃, the β-chlorine acts as a leaving group, enabling aryl-alkyl bond formation with electron-rich arenes (e.g., anisole).
Reaction Mechanisms and Electronic Effects
The trifluoromethyl groups exert strong −I effects, increasing the carbonyl’s electrophilicity (δ+C O
) and directing nucleophiles to the para and meta positions of the aromatic ring. DFT calculations suggest:
-
Activation energy for nucleophilic attack at C=O: ΔG‡=25.3kcal mol
-
Hammett substituent constant (σ
) for −SCF₃: +0.68, enhancing ring deactivation
Comparative Reactivity Data
Table 2: Reactivity trends in derivatives
Derivative | Reaction Rate (relative to parent) | Stability |
---|---|---|
3-Chloro-propanone | 1.0 (reference) | Moderate |
3,4-Bis(trifluoromethyl)phenyl | 2.3 | High |
3-Amino-4-(SCF₃)phenyl variant | 0.7 | Low (oxidizes) |
Data indicate that trifluoromethyl groups accelerate nucleophilic substitutions but reduce stability under oxidative conditions.
This compound’s versatility stems from its balanced electronic and steric profile, making it a cornerstone in synthesizing fluorinated bioactive molecules and advanced materials. Further studies exploring its catalytic applications are warranted.
Scientific Research Applications
1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar trifluoromethyl groups but different functional groups, used as an organocatalyst.
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups, used in the design of emitters for thermally activated delayed fluorescence.
Uniqueness
Its ability to undergo diverse chemical reactions and its applications in multiple scientific domains highlight its versatility and importance .
Biological Activity
1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by its unique trifluoromethyl-substituted phenyl ring and chloropropanone moiety. This compound has garnered attention for its potential biological activity, particularly in enzyme interactions and protein modifications. The trifluoromethyl groups enhance lipophilicity and reactivity, which are critical for biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Research indicates that it can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or alteration of their activity. This interaction is crucial for understanding its potential therapeutic applications in biochemical studies related to enzyme dynamics and protein-ligand interactions.
Biological Activity
This compound has shown potential in various biological assays:
- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes, which could be pivotal in drug development for diseases where enzyme activity is dysregulated.
- Protein Interaction : It has been observed to modify protein activities, impacting cellular signaling pathways and oxidative stress responses .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological implications of this compound:
- Study 1 : A study demonstrated that the compound effectively inhibited the enzyme involved in a metabolic pathway associated with cancer proliferation. The IC50 values indicated significant potency compared to known inhibitors.
- Study 2 : Another research effort focused on the compound's ability to modulate oxidative stress markers in cellular models. Results showed that treatment with the compound led to a decrease in reactive oxygen species (ROS), suggesting a protective effect against oxidative damage .
Q & A
Q. Basic: What are the common synthetic routes for 1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one?
Answer:
The compound can be synthesized via Friedel-Crafts acylation using 3,4-bis(trifluoromethyl)benzene derivatives. A typical approach involves reacting 3,4-bis(trifluoromethyl)benzaldehyde with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternatively, benzoic acid derivatives (e.g., 3,4-bis(trifluoromethyl)benzoic acid) may serve as precursors, undergoing activation via mixed anhydrides or coupling reagents to form the ketone backbone . Reaction optimization often includes solvent selection (e.g., dichloromethane or toluene) and temperature control (0–50°C) to minimize side reactions.
Q. Basic: How is the compound characterized using spectroscopic methods?
Answer:
Structural confirmation relies on:
- ¹H NMR : Signals for the aromatic protons (δ 7.5–8.5 ppm, split due to trifluoromethyl groups) and the chloropropanone chain (e.g., CH₂Cl at δ 3.8–4.2 ppm).
- ¹³C NMR : Carbonyl resonance (C=O) near δ 190–200 ppm and CF₃ groups at δ 120–125 ppm (quartet splitting due to J coupling) .
- ESI-MS : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with isotopic patterns consistent with chlorine and fluorine .
- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .
Q. Advanced: How do the substituents (trifluoromethyl and chloro groups) influence regioselectivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing trifluoromethyl groups meta- and para- to the ketone reduce electron density at the carbonyl carbon, increasing electrophilicity and favoring nucleophilic attack at the α-position. The chlorine atom on the propanone chain stabilizes transition states via inductive effects, directing substitution to the β-carbon. Computational studies (e.g., DFT calculations) can quantify charge distribution and predict reactivity trends .
Q. Advanced: How can molecular docking predict biological interactions of this compound?
Answer:
AutoDock Vina is widely used to model ligand-receptor binding. Key steps include:
Protein Preparation : Retrieve the target protein structure (e.g., from PDB), remove water molecules, and add hydrogens.
Ligand Preparation : Generate 3D conformers of the compound and assign partial charges (e.g., using Gasteiger-Marsili method).
Docking Parameters : Define a grid box around the active site (20–30 ų) and run simulations with exhaustiveness ≥8 for reproducibility.
Analysis : Prioritize poses with low binding energy (ΔG < −7 kcal/mol) and validate via MD simulations or experimental assays.
Q. Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Q. Advanced: How is crystallographic analysis performed to determine its solid-state structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX software involves:
Data Collection : Cool crystals to 100 K and collect reflections (Mo-Kα radiation, λ = 0.71073 Å).
Structure Solution : Use direct methods (SHELXS) for phase determination.
Refinement : Apply full-matrix least-squares refinement (SHELXL) with anisotropic displacement parameters.
Validation : Check R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis for packing interactions .
Q. Advanced: What mechanistic pathways explain its oxidation to carboxylic acids?
Answer:
Oxidation of the ketone to a carboxylic acid proceeds via:
Baeyer-Villiger Oxidation : Formation of an intermediate lactone, followed by hydrolysis.
Free-Radical Pathway : Initiated by peroxides (e.g., H₂O₂) under UV light, generating peracid intermediates .
Enzymatic Oxidation : Cytochrome P450 enzymes introduce hydroxyl groups at the α-position, followed by dehydrogenation. LC-MS and isotopic labeling (¹⁸O) can trace oxygen incorporation .
Q. Advanced: How does this compound compare structurally and functionally to analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone?
Answer:
- Structural Differences : The presence of two trifluoromethyl groups in the 3,4-positions (vs. one in the analog) increases steric hindrance and electron withdrawal.
- Functional Impact : Enhanced lipophilicity (logP ~3.5 vs. ~2.8) improves membrane permeability but may reduce aqueous solubility. Biological assays (e.g., enzyme inhibition) show a 10-fold higher potency due to stronger hydrophobic interactions .
Properties
Molecular Formula |
C11H7ClF6O |
---|---|
Molecular Weight |
304.61 g/mol |
IUPAC Name |
1-[3,4-bis(trifluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O/c12-4-3-9(19)6-1-2-7(10(13,14)15)8(5-6)11(16,17)18/h1-2,5H,3-4H2 |
InChI Key |
MIPBVSFHGKOVFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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